One area of research involves using 1-Methylcyclobutanol as a solvent or reactant in chemical reactions. The National Institute of Standards and Technology (NIST) has compiled data on the physical and chemical properties of 1-Methylcyclobutanol, including its mass spectrometry NIST 1-Methylcyclobutanol: . This data can be helpful for researchers designing experiments using this compound.
Due to its structure, 1-Methylcyclobutanol has the potential to be a building block for more complex molecules. Researchers may investigate its use as a starting material for synthesizing other organic compounds with interesting properties.
1-Methylcyclobutan-1-ol is an organic compound with the molecular formula and a CAS number of 20117-47-9. It features a cyclobutane ring with a methyl group and a hydroxyl group attached to the same carbon atom, making it a unique saturated cyclic alcohol. The compound is characterized by its flammable nature and potential irritant effects, necessitating careful handling in laboratory settings .
These reactions are crucial for its application in organic synthesis and chemical research.
While specific biological activity data for 1-methylcyclobutan-1-ol is limited, compounds with similar structures often exhibit interesting biological properties. For instance, cyclic alcohols can interact with biological membranes or enzymes, potentially influencing metabolic pathways. Further research is needed to elucidate any specific biological roles or mechanisms of action for this compound.
Several synthetic methods have been developed for producing 1-methylcyclobutan-1-ol:
These methods highlight its versatility as a synthetic intermediate in organic chemistry.
1-Methylcyclobutan-1-ol serves various roles in chemical research and industry:
Several compounds share structural similarities with 1-methylcyclobutan-1-ol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(1S,2S)-2-Amino-1-methylcyclobutan-1-ol | Amino Alcohol | Contains an amino group, impacting biological activity |
(1R,2R)-2-Amino-1-methylcyclopropan-1-ol | Cyclopropane Ring | Smaller ring structure affects steric properties |
(1R,2R)-2-Amino-1-methylcyclohexan-1-ol | Cyclohexane Ring | Larger ring structure provides different reactivity |
The uniqueness of 1-methylcyclobutan-1-ol lies in its specific chiral configuration and the presence of both a methyl and a hydroxyl group on a cyclobutane ring. This combination allows it to serve as an effective chiral building block in organic synthesis, particularly for creating enantiomerically pure compounds .
The computational investigation of 1-methylcyclobutan-1-ol presents unique challenges due to the inherent ring strain of the cyclobutane system and the complex conformational landscape arising from the methyl and hydroxyl substituents [1] [2] [3]. Modern quantum chemical methods have provided unprecedented insights into the thermodynamic properties and reaction mechanisms governing this strained cyclic alcohol [4] [5] [6].
Density functional theory calculations have revealed the critical role of biradical intermediates in the thermochemical behavior of 1-methylcyclobutan-1-ol and related cyclobutane derivatives [5] [7] [8]. The formation of these intermediates represents a fundamental pathway for ring-opening and rearrangement processes that govern the compound's reactivity profile [9] [5] [10].
The most reliable density functional theory approaches for studying biradical intermediates in methylcyclobutanol systems employ hybrid functionals with dispersion corrections [4] [5] [11]. The Becke three-parameter Lee-Yang-Parr functional combined with the triple-zeta valence polarization basis set has demonstrated exceptional accuracy for nuclear magnetic resonance chemical shift predictions, achieving root mean square errors of 9.5% for proton nuclear magnetic resonance calculations [4]. The Tao-Perdew-Staroverov-Scuseria functional with the same basis set yields comparable results with 10.8% root mean square error, confirming the reliability of these computational protocols [4].
Table 1: Density Functional Theory Methods for 1-methylcyclobutan-1-ol Biradical Studies
Functional | Basis Set | Root Mean Square Error (%) | Application | Reference |
---|---|---|---|---|
Becke three-parameter Lee-Yang-Parr | Triple-zeta valence polarization | 9.5 | Nuclear magnetic resonance predictions | [4] |
Tao-Perdew-Staroverov-Scuseria | 6-311+G(d,p) | 10.8 | Dispersion-corrected calculations | [4] |
Becke 97 with dispersion | Triple-zeta valence polarization | Not specified | Transition state modeling | [4] |
Becke-Perdew 86 | def2-Triple-zeta valence polarization | Not specified | General density functional theory | [4] |
The computational analysis of biradical intermediates in 1-methylcyclobutan-1-ol reveals multiple pathways for their generation [5] [7] [8]. The most energetically favorable route involves homolytic cleavage of carbon-carbon bonds within the strained cyclobutane ring, leading to the formation of 1,4-diradical species [5] [8]. These intermediates exhibit remarkable stability, with calculated lifetimes extending to 500 femtoseconds under certain conditions [5] [12].
The formation of biradical intermediates proceeds through well-defined transition states with activation energies ranging from 18.1 to 39.1 kilocalories per mole, depending on the specific cleavage pathway [5] [8]. The initial carbon-carbon bond cleavage requires an activation energy of 39.1 kilocalories per mole, while subsequent bond breaking processes exhibit significantly lower barriers of approximately 0.6 kilocalories per mole [5]. This energy profile indicates that the first bond cleavage represents the rate-determining step in biradical formation [5] [8].
Table 2: Biradical Intermediate Properties in Cyclobutane Systems
Biradical Type | Lifetime (femtoseconds) | Stabilization Energy (kcal/mol) | Formation Barrier (kcal/mol) | Reference |
---|---|---|---|---|
1,4-Tetramethylene | 500 | 109.0 | 39.1 | [5] |
Cyclobutanone-derived | 300 | Not specified | 13.0 | [7] |
General cyclobutyl | Not specified | Not specified | 18.1 | [8] |
The electronic structure of biradical intermediates derived from 1-methylcyclobutan-1-ol exhibits distinctive characteristics that influence their reactivity and stability [5] [13] [14]. Density functional theory calculations reveal that these species possess significant unpaired electron density localized on the terminal carbon atoms of the opened ring system [5] [8]. The biradical character manifests in the calculated spin densities, which show substantial delocalization across the carbon framework [5] [13].
The gauche conformation of biradical intermediates demonstrates enhanced stability compared to the trans arrangement, with energy differences of approximately 0.1 kilocalories per mole favoring the gauche form [5]. This conformational preference arises from favorable orbital interactions between the unpaired electrons and the molecular framework [5] [8]. The ability of these intermediates to undergo either ring closure to reform cyclobutane derivatives or beta-fragmentation to yield linear products depends critically on their conformational state [5] [9].
The computational modeling of transition states governing ring contraction and expansion processes in 1-methylcyclobutan-1-ol provides fundamental insights into the mechanistic pathways available to this strained cyclic system [9] [15] [16] [17]. These processes represent critical transformations that can lead to the formation of both smaller and larger ring systems through carefully orchestrated bond reorganization events [16] [17] [18].
Ring expansion processes from the cyclobutanol framework to larger ring systems have been extensively studied using transition state theory combined with density functional theory calculations [15] [16] [19]. The most common expansion pathway involves the incorporation of additional carbon units to generate five- or six-membered rings through electrophilic or nucleophilic mechanisms [16] [18]. These transformations typically proceed through transition states characterized by partial bond formation between the expanding ring and the incoming electrophile or nucleophile [16] [17].
The activation energies for ring expansion processes vary significantly depending on the specific mechanism and reaction conditions [15] [16] [19]. Electrochemical ring expansion methods exhibit particularly favorable energetics, with calculated activation barriers ranging from 13.0 to 26.3 kilocalories per mole for the formation of tetralin derivatives [16]. The use of nitrogen-bromosuccinimide as a mediating agent further reduces these barriers, enabling ring expansion under mild conditions with reaction times as short as several minutes [16].
Table 3: Activation Energies for Ring Transformation Processes
Reaction Type | Activation Energy (kcal/mol) | Activation Energy (kJ/mol) | Temperature Range (K) | Reference |
---|---|---|---|---|
Cyclobutyl radical ring opening | 18.1 | 75.7 | 473-598 | [8] |
Cyclobutane thermal decomposition | 61.0 | 255.2 | 671-723 | [20] |
Carbon-hydrogen abstraction | 10.3 | 43.1 | 473-673 | [8] |
Ring inversion barrier | 1.45 | 6.1 | 298-373 | [2] |
Ring contraction from the cyclobutane framework to smaller ring systems presents unique mechanistic challenges due to the already high strain energy inherent in the four-membered ring [3] [17] [21]. The cyclobutane system possesses a strain energy of 26.3 kilocalories per mole, making further contraction energetically demanding [3] [21]. Nevertheless, computational studies have identified several viable pathways for ring contraction through specialized mechanisms involving carbocation or carbanion intermediates [17] [22].
The Favorskii rearrangement represents one of the most well-characterized ring contraction mechanisms applicable to cyclobutanol derivatives [17]. This process involves the formation of a cyclopropanone intermediate through nucleophilic attack at the carbonyl carbon, followed by ring opening to generate the contracted product [17]. Density functional theory calculations indicate that this mechanism proceeds through transition states with activation energies in the range of 25-35 kilocalories per mole, depending on the substituent pattern and reaction conditions [17] [23].
The conformational preferences of 1-methylcyclobutan-1-ol significantly influence the energetics and geometries of transition states involved in ring transformation processes [9] [6] [24]. Experimental studies using variable-temperature infrared spectroscopy have identified four stable conformers of cyclobutanol, with the equatorial-trans form representing the most stable arrangement [6]. The energy differences between conformers range from 2.39 to 3.48 kilojoules per mole, indicating significant conformational flexibility [6].
Table 4: Conformational Energies of Cyclobutanol Derivatives
Conformer | Relative Energy (kJ/mol) | Relative Energy (cm⁻¹) | Population (%) | Reference |
---|---|---|---|---|
Equatorial-trans | 0.00 | 0 | 45.2 | [6] |
Equatorial-gauche | 2.39 | 200 | 21.8 | [6] |
Axial-gauche | 2.71 | 226 | 19.1 | [6] |
Axial-trans | 3.48 | 291 | 13.9 | [6] |
The conformational state of the starting material directly affects the accessibility of different transition states for ring transformation reactions [9] [6] [24]. Computational analysis reveals that the equatorial-trans conformer provides optimal orbital alignment for certain ring expansion processes, while the axial forms may be more suitable for contraction mechanisms [6] [9]. This conformational selectivity arises from the different spatial orientations of the hydroxyl group and methyl substituent, which influence the approach trajectories of reagents and the stabilization of developing charges in the transition states [9] [6].
The thermodynamic driving forces for ring contraction and expansion processes in 1-methylcyclobutan-1-ol are dominated by changes in ring strain energy [3] [21] [10]. The cyclobutane framework possesses substantial strain energy of 26.3 kilocalories per mole, creating a thermodynamic bias toward ring-opening processes that can relieve this strain [3] [10]. Expansion to five-membered rings reduces the strain energy to approximately 6.2 kilocalories per mole, providing a favorable driving force of 20.1 kilocalories per mole for such transformations [3].
The computational analysis of ring strain effects employs various approaches, including isodesmic reactions and homodesmic schemes to isolate the energetic contributions of ring strain from other molecular interactions [3] [25] [21]. These calculations reveal that the strain energy in cyclobutanol derivatives arises primarily from angle strain due to the compressed carbon-carbon-carbon bond angles of 90 degrees, compared to the ideal tetrahedral angle of 109.5 degrees [3] [2]. Additional contributions from torsional strain between adjacent carbon-hydrogen bonds further destabilize the cyclobutane framework [2] [3].
Flammable;Irritant